Differentiation by Bromine Substitution Pattern: 2,6- vs. 2,4-Dibromo Isomer Impact on Molecular Geometry
This evidence establishes a fundamental structural difference between the target compound and its closest isomeric analog, 3-(2,4-dibromophenoxy)-2-hydroxypropyl acrylate. While the CAS number (93859-16-6) denotes the 2,6-dibromo isomer, the 2,4-dibromo isomer is a distinct chemical entity (CAS 92816-23-4) [1]. The positioning of the bromine atoms ortho to the phenoxy oxygen in the 2,6-isomer creates significantly greater steric hindrance around the ether linkage compared to the 2,4-isomer. This structural constraint directly influences the monomer's polymerization kinetics, copolymerization parameters, and the segmental mobility of the resulting polymer chains .
| Evidence Dimension | Molecular Structure (Bromine Substitution Pattern) |
|---|---|
| Target Compound Data | 2,6-Dibromo substitution on phenoxy ring (CAS 93859-16-6) |
| Comparator Or Baseline | 3-(2,4-Dibromophenoxy)-2-hydroxypropyl acrylate (CAS 92816-23-4) |
| Quantified Difference | Ortho, ortho-substitution vs. ortho, para-substitution |
| Conditions | Chemical structure analysis based on CAS registry and InChIKey data [1] |
Why This Matters
This difference is non-trivial for procurement; selecting the incorrect isomer will result in a polymer with a different spatial configuration, potentially altering key properties such as glass transition temperature, refractive index, and mechanical strength.
- [1] PubChem. (n.d.). 3-(2,4-Dibromophenoxy)-2-hydroxypropyl acrylate. https://pubchem.ncbi.nlm.nih.gov/compound/92816-23-4 View Source
